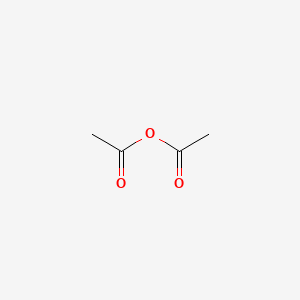C4H6O3
(CH3CO)2O
(CH3CO)2O
Acetic Anhydride
CAS No.: 108-24-7
Cat. No.: VC11716142
Molecular Formula: C4H6O3
C4H6O3
(CH3CO)2O
(CH3CO)2O
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108-24-7 |
|---|---|
| Molecular Formula | C4H6O3 C4H6O3 (CH3CO)2O (CH3CO)2O |
| Molecular Weight | 102.09 g/mol |
| IUPAC Name | acetyl acetate |
| Standard InChI | InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3 |
| Standard InChI Key | WFDIJRYMOXRFFG-UHFFFAOYSA-N |
| Impurities | A technical quality anhydride, assay ~97% maximum, often contains color bodies, heavy metals, phosphorus, and sulfur compounds. Anhydride manufactured by acetic acid pyrolysis sometimes contains ketene polymers, eg, acetylacetone, diketene, dehydroacetic acid, and particulate carbon, or soot, is occasionally encountered. Polymers of allene, or its equilibrium mixture, methylacetylene-allene, are reactive and refractory impurities, which if exposed to air, slowly autoxidize to dangerous peroxidic compounds. Less than 1 ppm of Al, Cl, PO4, SO4, Fe |
| SMILES | CC(=O)OC(=O)C |
| Canonical SMILES | CC(=O)OC(=O)C |
| Boiling Point | 283.19 °F at 760 mm Hg (NTP, 1992) 139.5 °C 137.00 to 140.00 °C. @ 760.00 mm Hg 139 °C 282 °F |
| Colorform | Colorless liquid Very refractive liquid |
| Flash Point | 121 °F (NTP, 1992) 120 °F (49 °C) Closed cup 49 °C c.c. 120 °F |
Introduction
Physical and Chemical Properties of Acetic Anhydride
Structural and Molecular Characteristics
Acetic anhydride features a symmetrical structure with two acetyl groups linked by an oxygen atom. Its molecular formula, , reflects this arrangement, contributing to its high reactivity as an acetylating agent . The compound’s planar geometry facilitates nucleophilic attacks at the carbonyl carbons, a key mechanism in esterification and acetylation reactions.
Thermodynamic and Physical Data
The compound’s physical properties are critical for handling and industrial applications:
| Property | Value |
|---|---|
| Molecular Weight | 102.09 g/mol |
| Density | 1.08 g/cm³ |
| Boiling Point | 140.1°C |
| Melting Point | -73.1°C |
| Vapor Pressure | 13 mmHg at 25°C |
| Flash Point | 49°C (closed cup) |
| Solubility in Water | Reacts violently |
| Refractive Index | 1.392 |
Acetic anhydride’s exothermic reaction with water produces acetic acid, necessitating careful moisture control during storage . Its miscibility with polar solvents like ethanol and acetone contrasts with its decomposition in aqueous environments, a property leveraged in controlled synthesis .
Reactivity and Decomposition Pathways
The compound’s reactivity extends to vigorous interactions with oxidizing agents, alcohols, and strong bases. For instance, reactions with sodium hydroxide yield acetate salts, while exposure to boric acid or hypochlorous acid risks explosive decomposition . These traits mandate stringent compatibility checks in industrial settings.
Synthesis and Production Methods
Historical Synthesis: Potassium Acetate and Benzoyl Chloride
The inaugural 1852 method involved heating benzoyl chloride with potassium acetate, yielding acetic anhydride and potassium chloride . While historically significant, this route’s inefficiency and byproduct challenges limited its scalability.
Modern Industrial Production: Catalytic Carbonylation
Contemporary methods prioritize the carbonylation of methyl acetate using noble metal catalysts. A patented process employs rhodium or iridium complexes with iodine promoters at 50–250°C and 1–500 bar pressure . This approach enhances reaction rates and reduces reliance on extreme pressures (previously 500–700 bar) , aligning with greener chemistry principles.
Industrial and Research Applications
Pharmaceutical Industry: Acetylation of Active Compounds
Acetic anhydride’s role in synthesizing aspirin (acetylsalicylic acid) exemplifies its pharmaceutical importance. By acetylating salicylic acid’s hydroxyl group, it mitigates gastrointestinal irritation while retaining analgesic properties . Similarly, paracetamol production relies on its acetylation capabilities.
Polymer Chemistry: Cellulose Acetate Production
The compound acetylates cellulose to produce cellulose acetate, a material critical for photographic films, textiles, and filtration membranes. This process substitutes hydroxyl groups with acetyl units, enhancing polymer solubility and thermal stability .
Biochemical Research: Protein Modification
In bioconjugation, acetic anhydride acetylates lysine residues in proteins, enabling studies on protein structure and function. Specific protocols recommend buffered solutions (pH 6.5–7.5) to minimize tyrosine side reactions, with -acetyltyrosine derivatives hydrolyzing rapidly under alkaline conditions .
Dye and Perfume Manufacturing
Acetic anhydride facilitates the synthesis of indigo dyes and acetylated fragrance compounds. Its ability to introduce acetyl groups enhances compound stability and volatility, crucial for long-lasting scents .
Environmental Impact and Waste Management
Degradation and Ecotoxicity
Hydrolysis in aquatic environments generates acetic acid, lowering pH and affecting aquatic life. Biodegradation studies indicate moderate persistence, necessitating pretreatment before disposal .
Recycling and Neutralization
Industrial waste is neutralized with alkaline solutions (e.g., sodium carbonate), yielding non-hazardous acetate salts. Incineration with scrubbers minimizes atmospheric acetic acid release .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent patents explore cobalt-based catalysts to reduce noble metal reliance, lowering costs and environmental footprints . Photocatalytic methods using TiO₂ under UV light also show promise for ambient-pressure syntheses.
Expanding Biomedical Applications
Research into acetylated polysaccharides for drug delivery systems highlights potential breakthroughs in targeted therapies. Additionally, acetylated chitosan derivatives are investigated for wound healing and antimicrobial coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume